molecular formula C11H9ClN2O2 B126197 Ethyl 4-chloroquinazoline-6-carboxylate CAS No. 155960-94-4

Ethyl 4-chloroquinazoline-6-carboxylate

Cat. No. B126197
CAS RN: 155960-94-4
M. Wt: 236.65 g/mol
InChI Key: ADKCJHRCXSXELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloroquinazoline-6-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of Ethyl 4-chloroquinazoline-6-carboxylate consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 of the ring . The compound also contains an ethyl ester functional group and a chlorine atom at position 4 of the quinazoline ring .


Physical And Chemical Properties Analysis

Ethyl 4-chloroquinazoline-6-carboxylate has a molecular weight of 236.66 . It is a pale-yellow to yellow-brown solid . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Pharmaceutical Research

Ethyl 4-chloroquinazoline-6-carboxylate: is a valuable intermediate in pharmaceutical research. It’s used in the synthesis of various quinazoline derivatives, which are explored for their potential as therapeutic agents. These compounds have been studied for their anti-cancer properties, particularly in inhibiting tyrosine kinase enzymes that are crucial for cell signaling and proliferation .

Material Science

In material science, this compound serves as a precursor in creating advanced materials. Its incorporation into polymers can lead to the development of new materials with enhanced thermal stability and unique electronic properties, potentially useful in electronics and nanotechnology applications .

Chemical Synthesis

The compound is instrumental in chemical synthesis, serving as a building block for complex molecules. Its reactive carboxylate group allows for various chemical reactions, enabling the creation of a wide range of chemical entities with diverse biological activities .

Agricultural Chemistry

In the field of agricultural chemistry, Ethyl 4-chloroquinazoline-6-carboxylate can be used to synthesize compounds that act as growth regulators or pesticides. Researchers are exploring its derivatives for their effectiveness in protecting crops and improving yields .

Analytical Chemistry

This chemical is used in analytical chemistry as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods, such as HPLC and NMR spectroscopy .

Environmental Science

In environmental science, researchers may use this compound to study the degradation of quinazoline derivatives in the environment. Understanding its breakdown products and their lifecycles helps in assessing the environmental impact of related chemicals .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

While specific future directions for Ethyl 4-chloroquinazoline-6-carboxylate are not available in the retrieved data, quinazoline derivatives are a focus of ongoing research due to their wide range of biological activities . Future research may explore new synthesis methods, potential biological activities, and applications of Ethyl 4-chloroquinazoline-6-carboxylate and related compounds.

properties

IUPAC Name

ethyl 4-chloroquinazoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)7-3-4-9-8(5-7)10(12)14-6-13-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKCJHRCXSXELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438601
Record name Ethyl 4-chloroquinazoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloroquinazoline-6-carboxylate

CAS RN

155960-94-4
Record name Ethyl 4-chloro-6-quinazolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155960-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloroquinazoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.